4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride is a chemical compound with a complex structure that includes an acetylamino group, a formyl group, and a sulfonyl chloride group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 4-aminopyridine, which is then acetylated to form 4-acetylaminopyridine. This intermediate is further reacted with formylating agents to introduce the formyl group at the 6-position. Finally, the sulfonyl chloride group is introduced using chlorosulfonic acid or similar reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and alcohols are used under basic or neutral conditions.
Major Products Formed
Oxidation: 4-(Acetylamino)-6-carboxypyridine-2-sulfonyl chloride.
Reduction: 4-(Acetylamino)-6-hydroxymethylpyridine-2-sulfonyl chloride.
Substitution: Various sulfonamide or sulfonate ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modifying their function. The molecular targets and pathways involved can vary widely depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetylaminopyridine: Lacks the formyl and sulfonyl chloride groups.
6-Formylpyridine-2-sulfonyl chloride: Lacks the acetylamino group.
4-Aminopyridine-2-sulfonyl chloride: Lacks the formyl and acetyl groups.
Uniqueness
4-(Acetylamino)-6-formylpyridine-2-sulfonyl chloride is unique due to the presence of all three functional groups (acetylamino, formyl, and sulfonyl chloride) on the pyridine ring.
Eigenschaften
Molekularformel |
C8H7ClN2O4S |
---|---|
Molekulargewicht |
262.67 g/mol |
IUPAC-Name |
4-acetamido-6-formylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O4S/c1-5(13)10-6-2-7(4-12)11-8(3-6)16(9,14)15/h2-4H,1H3,(H,10,11,13) |
InChI-Schlüssel |
MOGDPAXPSZHKIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=NC(=C1)S(=O)(=O)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.